![molecular formula C20H13FN2O3 B2699543 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-20-6](/img/structure/B2699543.png)
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-oxo-5H-chromeno[4,3-b]pyridine derivatives, which are structurally similar to 4F-MPH, has been reported . The synthesis involves the Michael addition of 4-aminocoumarin to arylidenemalononitrile .Molecular Structure Analysis
The molecular structure of 4F-MPH is characterized by a chromeno[4,3-b]pyridin-2-yl group attached to a benzamide moiety via a nitrogen atom. The benzamide moiety is further substituted with a fluorine atom at the 4-position.Scientific Research Applications
Crystal Structure and Synthesis
The synthesis and characterization of structurally related compounds provide insight into the crystal structure and chemical properties. For example, Deng et al. (2014) synthesized a similar compound and characterized it by NMR, IR, MS, elemental analysis, and X-ray single-crystal determination, highlighting the molecular packing in the crystal, which is the result of N–H···O hydrogen bonds (Deng et al., 2014).
Spectroscopic Characteristics and Chemical Activity
J. S. Al-Otaibi et al. (2021) explored the spectroscopic characteristics and chemical activity of pharmaceutically active pyrone derivatives, including a compound structurally similar to 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide. They investigated molecular geometries, vibrational spectra, and molecular electrostatic potential using density functional theory, contributing to understanding the chemical reactivity and intermolecular interactions (J. S. Al-Otaibi et al., 2021).
Molecular Docking and Anticancer Activity
Ghada E. Abd El Ghani et al. (2022) conducted molecular docking studies on chromeno[4,3-b]pyridine derivatives, designed and synthesized for breast cancer application. They performed computational ADME and Lipinski's analysis followed by molecular docking and binding energy studies, revealing the oxolone moiety as a crucial feature for good interaction with high activity toward breast cancer cell lines (Ghada E. Abd El Ghani et al., 2022).
Fluorescent Chemosensors
Research into fluorescent chemosensors includes the synthesis of compounds with a fluorophore unit for metal ion sensing. For instance, a study by Pengxuan Li et al. (2014) synthesized a sensor showing excellent selectivity and sensitivity with fluorescence enhancement to Zn(2+) over other cations, demonstrating the utility of such compounds in detecting and differentiating metal ions in solutions (Pengxuan Li et al., 2014).
Properties
IUPAC Name |
4-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUMZFIAOOPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)
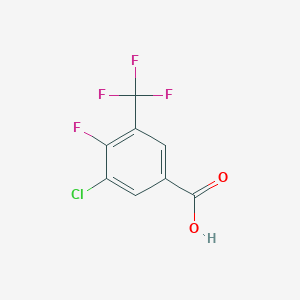

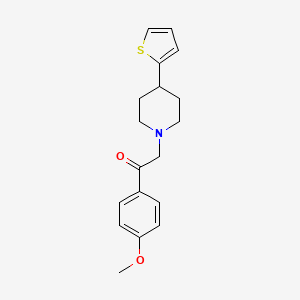
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)
![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)
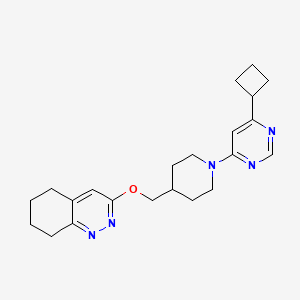
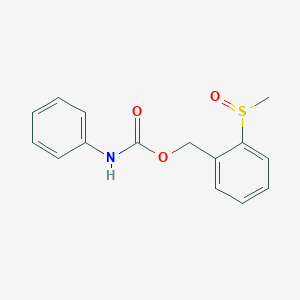
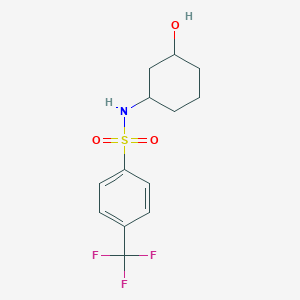
![8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2699480.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)
